molecular formula C16H15NO2 B8445769 2-Cyano-3-(1-naphthyl)propionic acid ethyl ester

2-Cyano-3-(1-naphthyl)propionic acid ethyl ester

Cat. No. B8445769
M. Wt: 253.29 g/mol
InChI Key: VRGBVRKJYOXSHO-UHFFFAOYSA-N
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Patent
US04863904

Procedure details

A solution of 13.6 g of the ester compound obtained in 300 ml of benzene was hydrogenated over 1.3 g of a 10% palladium/charcoal under atmospheric pressure. After filtration of the catalyst, the filtrate was concentrated under reduced pressure to obtain 13.6 g of 2-cyano-3-(1-naphthyl)propionic acid ethyl ester as a colorless oil.
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5]([C:17]#[N:18])=[CH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH3:2]>C1C=CC=CC=1.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[CH2:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OC(C(=CC1=CC=CC2=CC=CC=C12)C#N)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC1=CC=CC2=CC=CC=C12)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.